1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
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Overview
Description
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a sulfonyl group at position 4, and a piperidine ring attached to the sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the sulfonyl group with piperidine, typically under reflux conditions in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine: Similar structure but lacks the amine group.
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)aniline: Features an aniline group instead of a piperidine ring.
Uniqueness
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is unique due to the presence of both a piperidine ring and an amine group, which can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-5-3-9(11)4-6-14/h9H,3-6,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRSGWIUZQXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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